Product packaging for Isopropenyl propionate(Cat. No.:CAS No. 19089-64-6)

Isopropenyl propionate

Cat. No.: B8556428
CAS No.: 19089-64-6
M. Wt: 114.14 g/mol
InChI Key: NLDFTWSUPLJCQD-UHFFFAOYSA-N
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Description

Structural Classification within Unsaturated Esters

Isopropenyl propionate (B1217596) is classified as an unsaturated ester. More specifically, it belongs to the subgroup of enol esters. Its structure consists of a propionate group attached to an isopropenyl group (prop-1-en-2-yl). The defining feature is the ester oxygen atom being directly bonded to an sp²-hybridized carbon atom of a carbon-carbon double bond. This arrangement distinguishes it from other unsaturated esters where the double bond might be located elsewhere in the alcohol or carboxylic acid backbone. This enol ester linkage is key to its characteristic reactivity.

Significance in Modern Synthetic Chemistry and Materials Science

In materials science, the vinylic double bond of isopropenyl propionate allows it to function as a monomer in addition polymerization reactions. rsc.org This enables the creation of polymers, such as poly(this compound), which feature propionate ester groups as side chains. These side chains can be further modified, making it a platform for developing functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B8556428 Isopropenyl propionate CAS No. 19089-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19089-64-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

prop-1-en-2-yl propanoate

InChI

InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h2,4H2,1,3H3

InChI Key

NLDFTWSUPLJCQD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(=C)C

Origin of Product

United States

Synthetic Methodologies for Isopropenyl Propionate

Catalytic Esterification Routes

Catalytic esterification represents a major pathway for the synthesis of isopropenyl propionate (B1217596). These methods often involve the formation of the ester bond through either the addition of a carboxylic acid to an alkyne or the transfer of an acyl group.

Direct Addition of Carboxylic Acids to Alkynes

A direct and atom-economical approach to isopropenyl esters is the addition of carboxylic acids to propyne (B1212725). This reaction follows the Markovnikov rule, where the carboxyl group adds to the more substituted carbon of the alkyne triple bond, and the hydrogen adds to the terminal carbon, yielding the desired isopropenyl ester.

Recent research has highlighted the efficacy of specific metal catalysts in promoting this transformation. Gold-catalyzed hydrofunctionalization of alkynes with carboxylic acids has been shown to be a powerful tool. For terminal alkynes like propyne, gold(I) catalysts, such as [Au(PPh₃)]⁺, selectively produce the Markovnikov addition products. byjus.com Similarly, ruthenium catalysts have been employed effectively. One study demonstrated that a polystyrene-immobilized ruthenium catalyst can facilitate the reaction between a carboxylic acid and propyne, leading to the corresponding isopropenyl ester. libretexts.orgbath.ac.uk This heterogeneous catalysis approach is particularly advantageous as it simplifies catalyst separation and recycling. bath.ac.uk

Transacylation Reactions involving Isopropenyl Transfer

Transacylation, or transesterification, is a widely used and robust method for synthesizing isopropenyl propionate. This process typically involves the reaction of propionic acid with an isopropenyl ester, most commonly isopropenyl acetate (B1210297) (iPAc), in the presence of an acid catalyst. google.com

The key to the success of this reaction is its irreversibility, which is driven by the tautomerization of the prop-1-en-2-ol leaving group into the volatile and stable ketone, acetone (B3395972). wikipedia.orgacs.org This continuous removal of a byproduct from the reaction equilibrium results in high yields of the desired this compound.

The reaction is typically catalyzed by an acid. A general solvent-free protocol using sulfuric acid as a catalyst has been developed for the synthesis of various isopropenyl esters from their corresponding carboxylic acids and iPAc. google.com

Mechanistic Insights into Catalyst Selection and Optimization

The selection and optimization of catalysts are critical for maximizing the efficiency and selectivity of this compound synthesis.

Mechanism: In the acid-catalyzed transacylation reaction, the mechanism follows a well-established pathway for nucleophilic acyl substitution. patsnap.com

Protonation: The carbonyl oxygen of isopropenyl acetate is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. patsnap.comrsc.org

Nucleophilic Attack: The carbonyl oxygen of propionic acid acts as a nucleophile, attacking the activated carbonyl carbon of the protonated isopropenyl acetate. This forms a tetrahedral intermediate. patsnap.com

Proton Transfer & Elimination: A proton is transferred, and the unstable enol (prop-1-en-2-ol) is eliminated as a leaving group.

Tautomerization & Deprotonation: The enol immediately tautomerizes to form the stable acetone molecule. wikipedia.org The protonated this compound product is then deprotonated to regenerate the acid catalyst and yield the final product.

Catalyst Selection & Optimization: A variety of acid catalysts can be employed for these transformations. While strong mineral acids like sulfuric acid are effective, they can be difficult to separate from the product mixture and can cause corrosion. google.com

Heterogeneous acid catalysts are often preferred for their operational advantages. Solid acid catalysts like the ion-exchange resin Amberlyst-15 have proven highly effective for transesterification reactions involving isopropenyl acetate. sciencemadness.org Other solid acids, such as zeolites and montmorillonite (B579905) clays, are also used in related esterification processes. researchgate.net The key benefits of these catalysts include ease of separation from the reaction mixture (often by simple filtration), potential for recycling and reuse, and often milder reaction conditions. bath.ac.uk

Optimization of the reaction involves controlling parameters such as temperature, catalyst loading, and the molar ratio of reactants. For instance, in the synthesis of isobutyl propionate using Amberlyst-15, the reaction kinetics and equilibrium conversion were studied across a temperature range of 318 K to 348 K to find optimal conditions. osti.gov

Table 1: Comparison of Catalysts for Isopropenyl Ester Synthesis

Catalyst Type Specific Example(s) Reaction Type Advantages Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄) Transacylation High catalytic activity Difficult to separate, corrosive
Heterogeneous Solid Acid Amberlyst-15, Zeolites, Montmorillonite Transacylation Easy separation, recyclable, milder conditions Potentially lower activity than homogeneous catalysts
Immobilized Metal Polystyrene-immobilized Ruthenium Direct Addition High selectivity, catalyst is recyclable Higher initial cost
Homogeneous Metal Gold(I) complexes Direct Addition High selectivity for Markovnikov product High cost, potential for product contamination

Preparation from Acylating Agents

The synthesis of esters from highly reactive acylating agents like acid halides and anhydrides is a fundamental transformation in organic chemistry.

Reactions with Carboxylic Anhydrides and Acid Halides

This compound can be synthesized through the acylation of an isopropenyl source using a suitable propionylating agent. The most common reagents for this purpose are propionyl chloride and propionic anhydride (B1165640). These compounds are highly electrophilic and react readily with nucleophiles.

The synthesis involves the O-acylation of the enol or enolate of acetone. While direct reaction with acetone can be challenging, forming the enolate using a strong, non-nucleophilic base would render it sufficiently nucleophilic to react with propionyl chloride. Alternatively, a Lewis acid catalyst could be used to promote the reaction between acetone and propionic anhydride. researchgate.net

The general reaction scheme for ester synthesis from an acyl chloride involves the nucleophilic attack of an alcohol on the acyl chloride, which is a highly favorable and typically irreversible reaction. libretexts.org Applying this principle, the enol form of acetone would act as the nucleophile to produce this compound.

Emerging Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, avoid hazardous materials, and improve energy efficiency. The synthesis of this compound is an area where such principles are being actively applied.

A significant green approach is the use of isopropenyl esters as acylating agents . They are considered environmentally benign alternatives to traditional reagents like acyl halides and anhydrides, which can be corrosive and produce hazardous acidic byproducts. wikipedia.orgprepchem.comchemguide.co.uk The transacylation reaction using isopropenyl acetate to produce this compound is inherently green, as the only byproduct is acetone, a relatively non-toxic and useful solvent. wikipedia.org

The use of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. As mentioned, solid acid catalysts like Amberlyst-15 and immobilized metal catalysts allow for simple product purification and reduce chemical waste. bath.ac.uksciencemadness.org

Enzymatic synthesis represents a frontier in green chemistry. The use of biocatalysts, such as lipases, for esterification and transesterification reactions is highly attractive due to their high selectivity, mild reaction conditions (often at or near room temperature), and operation in neutral, often solvent-free, systems. Lipase-catalyzed transesterification of isopropenyl acetate has been successfully employed in various contexts, demonstrating the potential for a fully enzymatic route to this compound. Such biocatalytic processes avoid the need for harsh acids or bases and minimize energy consumption.

Table 2: Summary of Synthetic Routes for this compound

Synthetic Route Reactants Catalyst/Reagent Key Features
Direct Addition Propionic Acid + Propyne Ruthenium or Gold catalyst Atom-economical; high selectivity.
Transacylation Propionic Acid + Isopropenyl Acetate Acid catalyst (e.g., H₂SO₄, Amberlyst-15) Irreversible due to acetone formation; high yield.
From Acylating Agent Acetone (enol/enolate) + Propionyl Chloride or Propionic Anhydride Base or Lewis Acid Utilizes highly reactive acylating agents.
Enzymatic Synthesis Propionic Acid + Isopropenyl Acetate Lipase Green method; mild conditions; high selectivity.

Atom-Economical Synthetic Protocols

Atom economy is a cornerstone of green chemistry, emphasizing the maximization of reactant atoms incorporated into the final product. For this compound, several catalytic approaches have been explored to enhance atom economy, primarily through the direct addition of propionic acid to propyne or via transesterification reactions.

One of the most direct and atom-economical routes to this compound is the catalyzed addition of propionic acid to propyne. This method, in principle, can achieve 100% atom economy as all atoms of the reactants are incorporated into the product. The reaction is typically facilitated by transition metal catalysts. Ruthenium and iridium complexes have shown significant promise in related vinyl ester syntheses. For instance, ruthenium-catalyzed hydro-alkoxylation and hydro-carboxylation reactions are known to proceed with high efficiency. While specific data for this compound is not extensively reported, analogous reactions with other carboxylic acids and alkynes suggest that a similar approach would be viable.

The following table summarizes plausible catalyst systems for the atom-economical synthesis of this compound, based on analogous reactions reported in the literature.

Catalyst SystemReactantsPlausible Yield (%)Reference
Ruthenium(II) ComplexPropyne, Propionic Acid85-95 nih.gov
Iridium(I) ComplexPropyne, Propionic Acid80-90 nih.gov
Heterogeneous Acid CatalystIsopropenyl Acetate, Propionic Acid70-85 google.com

Note: The yields presented are hypothetical and based on reported efficiencies for similar catalytic reactions, as direct data for this compound synthesis under these specific conditions is limited.

Solvent-Free and Flow Chemistry Implementations

The principles of green chemistry also advocate for the reduction or elimination of volatile organic solvents and the use of continuous-flow technologies for safer and more efficient chemical production.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing waste and simplifying product isolation. For the synthesis of this compound, a solvent-free approach could be realized in the gas-phase reaction between propyne and propionic acid over a solid catalyst. amanote.com This method would involve passing the gaseous reactants through a heated reactor packed with a suitable catalyst, such as a supported metal oxide or a zeolite. The product would then be condensed and collected, with unreacted starting materials potentially being recycled.

The transesterification of isopropenyl acetate with propionic acid can also be conducted under solvent-free conditions, particularly when using a solid catalyst. The reactants, in their liquid state, are mixed and heated in the presence of the catalyst. The progress of the reaction can be monitored, and the product isolated by distillation.

Flow Chemistry Implementations:

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. A flow process for the synthesis of this compound could involve pumping a stream of propyne and propionic acid through a heated tube reactor containing a packed bed of a heterogeneous catalyst. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and selectivity.

The following table outlines a conceptual design for a flow synthesis of this compound.

ParameterValue
Reactor TypePacked-Bed Tubular Reactor
CatalystSupported Ruthenium or Zinc Salt
Reactant FeedGaseous Propyne and Propionic Acid
Temperature150-250 °C
Pressure1-10 atm
Residence Time1-10 minutes

This approach would allow for the continuous production of this compound with minimal manual intervention and enhanced safety, particularly when handling gaseous and potentially reactive starting materials.

Reactivity and Reaction Mechanisms of Isopropenyl Propionate

Transformations Involving the Ester Moiety

The ester group in isopropenyl propionate (B1217596) is a key functional group that participates in various acyl transfer reactions. Its reactivity is significantly influenced by the isopropenoxy leaving group.

Isopropenyl esters, including isopropenyl propionate, are highly effective acylating agents for transesterification reactions, which are notably irreversible. The irreversibility of the reaction is a direct consequence of the nature of the by-product formed. The reaction involves the exchange of the isopropoxy group of the ester with another alcohol.

The key to the irreversible nature of this transformation is the enol co-product, isopropenyl alcohol, that is generated. This enol immediately tautomerizes to form acetone (B3395972), a thermodynamically stable ketone. This tautomerization effectively removes the enol by-product from the reaction equilibrium, which, according to Le Châtelier's principle, drives the reaction to completion. This characteristic provides a significant advantage over traditional transesterification reactions using esters like methyl or ethyl propionate, where the equilibrium must often be shifted by removing the alcohol by-product (methanol or ethanol) through distillation. The primary by-product that ensures the forward momentum of the reaction is therefore acetone.

This compound serves as an effective reagent for the synthesis of N-arylamides, which are important structural motifs in pharmaceuticals, agrochemicals, and functional materials. purechemistry.org Traditional methods for creating these amides often require harsh reagents like acid chlorides or the use of stoichiometric coupling agents, which generate significant chemical waste. purechemistry.orgyoutube.comlibretexts.org

The use of isopropenyl esters provides a more environmentally benign alternative. purechemistry.org These esters can react smoothly with even weakly nucleophilic arylamines to produce N-arylamides in high yields, often with the aid of a catalyst. purechemistry.org Heterogeneous acid catalysts have been shown to be particularly effective in activating the isopropenyl ester for this transformation. purechemistry.org The reaction's key advantage is that the enol by-product converts to acetone, making the amidation process irreversible and leading to high product yields with simplified purification. purechemistry.org Research has demonstrated the synthesis of a wide variety of N-arylamides with yields ranging from 46% to 99%. purechemistry.org

Table 1: Examples of N-Arylamide Synthesis Using Isopropenyl Esters This table is generated based on data for isopropenyl esters in general.

Arylamine SubstrateCatalystProduct (N-Arylamide)Yield (%)Reference
AnilineAmberlyst-15N-Phenylacetamide92 purechemistry.org
4-FluoroanilineAmberlyst-15N-(4-Fluorophenyl)acetamide99 purechemistry.org
4-MethoxyanilineAmberlyst-15N-(4-Methoxyphenyl)acetamide91 purechemistry.org
2-AminopyridineAmberlyst-15N-(Pyridin-2-yl)acetamide70 purechemistry.org

This compound and its close analog, isopropenyl acetate (B1210297), are potent acylating agents for a broad range of hydroxyl compounds, including alcohols, phenols, and naphthols. nih.govresearchgate.netnih.govmdpi.com These reactions provide a powerful method for introducing a propionyl (or acetyl) group, which is often used as a protective group in multi-step syntheses. mdpi.com

Various catalytic systems have been developed to facilitate these acylations under mild conditions. For instance, the acylation of challenging substrates like tertiary alcohols can be achieved efficiently using a combination of Cp₂Sm(thf)₂ and an oxime ester as a catalyst. researchgate.net Yttrium-based catalysts have also been shown to be highly effective for the acylation of primary and secondary alcohols, often proceeding at room temperature with excellent selectivity, while leaving tertiary alcohols unreacted. fujifilm.com

The scope of acylation extends to aromatic hydroxyl groups. Phenols and naphthols can be readily acylated. nih.govmdpi.comlibretexts.org Notably, biocatalytic methods employing acyltransferases can achieve regioselective C-acylation of certain phenolic substrates, such as resorcinol (B1680541) derivatives, using isopropenyl acetate as the acyl donor in a buffer solution. nih.gov Furthermore, environmentally friendly approaches using deep eutectic solvents as catalysts have been developed for the efficient acylation of secondary alcohols, phenols, and naphthols. nih.gov

Table 2: Catalytic Systems for Acylation of Hydroxyl Compounds with Isopropenyl Esters This table is generated based on data for isopropenyl acetate, a reactive analog of this compound.

Substrate TypeCatalyst SystemKey FeaturesReference
Tertiary AlcoholsCp₂Sm(thf)₂ / Cyclohexanone oxime acetateEffective for sterically hindered alcohols; acid-free conditions. researchgate.net
Primary & Secondary AlcoholsY₅(OiPr)₁₃OHigh efficiency and selectivity; low catalyst loading (0.05-1 mol%). fujifilm.com
Phenols (Resorcinol)Bacterial AcyltransferaseBiocatalytic C-acylation in buffer; high conversion. nih.gov
Secondary Alcohols, Phenols, NaphtholsDeep Eutectic Solvent ([CholineCl][ZnCl₂]₃)Green and efficient method. nih.gov
Phenols, AlcoholsVanadyl Sulfate (VOSO₄)Solvent-free, stoichiometric acetylation. mdpi.com

Reactions at the Isopropenyl Unsaturated Center

The carbon-carbon double bond of the isopropenyl group is an electron-rich center, making it susceptible to attack by both electrophiles and radical species.

The π bond of the isopropenyl group serves as a nucleophile, readily participating in electrophilic addition reactions. studysmarter.co.ukwikipedia.org The general mechanism involves an initial attack by an electrophile (E⁺) on the electron-rich double bond. studysmarter.co.uk This attack follows Markovnikov's rule, where the electrophile adds to the terminal carbon (the one with more hydrogen atoms) of the double bond. purechemistry.org

This regioselectivity leads to the formation of a more stable carbocation intermediate—in this case, a tertiary carbocation stabilized by the adjacent methyl group and oxygen atom. purechemistry.org This carbocation is then rapidly attacked by a nucleophile (Nu⁻) to yield the final addition product. studysmarter.co.uk This pathway is common for the addition of protic acids like hydrogen halides (H-X) across the double bond. studysmarter.co.uk While most acid-catalyzed additions follow the Markovnikov pathway, it is noteworthy that anti-Markovnikov additions can occur under specific conditions, such as with olefinic pyrazines in the presence of a superacid, though this is not typical for simple enol esters. mdpi.com

The double bond of this compound is also susceptible to attack by free radicals. These reactions are central to processes like polymerization and other radical-mediated transformations. wikipedia.orglibretexts.org In a typical radical addition, an initiating radical adds to the double bond. This addition occurs preferentially at the less substituted, terminal carbon atom. This regioselectivity generates a more stable tertiary radical on the internal carbon.

This newly formed radical can then propagate a chain reaction. In the context of polymerization, this radical intermediate adds to another monomer molecule, and the process repeats to build a long polymer chain. youtube.com This process consists of three main stages: initiation (generation of the initial radical), propagation (growth of the polymer chain), and termination (cessation of chain growth via recombination or disproportionation). mdpi.comyoutube.com

Beyond polymerization, specific radical species can be added across the double bond. For example, α-(acyloxy)alkyl radicals, generated from xanthates, have been shown to add to isopropenyl acetate to form new carbon-carbon bonds, which can be followed by cyclization reactions to build complex molecular architectures. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. noaa.govacs.orgeie.gr These reactions typically involve the coupling of an organic electrophile with an organometallic nucleophile, catalyzed by a transition metal complex, most commonly based on palladium, nickel, or copper. acs.orgnih.gov

A thorough search of chemical databases and scholarly articles did not yield any specific studies detailing the participation of This compound as a substrate in metal-catalyzed cross-coupling reactions. The reactivity of vinyl esters in such reactions is known, but specific examples, catalyst systems, or reaction conditions for this compound have not been documented in the reviewed literature. Research in this area often focuses on other classes of electrophiles or related ester compounds. echemi.comresearchgate.net

Reaction Pathway Analysis and Kinetic Studies

Detailed reaction pathway analysis and kinetic studies for chemical compounds often involve experimental techniques and computational chemistry to elucidate the mechanisms of reactions such as pyrolysis or photolysis. While extensive research of this nature has been conducted for the related compound, isopropyl propionate (IPP), to understand its behavior as a biodiesel surrogate, similar detailed analyses for This compound are not present in the surveyed literature. acs.orgnih.gov Studies on isopropyl propionate have identified its primary decomposition pathways, including the formation of propanoic acid and propene via a six-centered retro-ene transition state. acs.orgnih.gov However, the presence of the double bond in this compound would introduce entirely different potential reaction pathways, such as reactions involving the π-system, which are not available to its saturated counterpart.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are powerful tools for determining the geometry and energy of transition states in a chemical reaction. nih.govnih.gov These calculations provide crucial insights into the reaction mechanism and the factors that control reaction rates.

Numerous studies have employed high-level computational methods, such as CBS-QB3, to model the transition states involved in the thermal pyrolysis of isopropyl propionate . acs.orgnih.govresearchgate.net These studies have characterized the transition state structures for various decomposition channels, including concerted molecular elimination and bond homolysis reactions. acs.orgnih.gov Despite the availability of these sophisticated computational models for its isomer, mit.edu no equivalent quantum chemical calculations for the transition states in reactions of This compound were found.

Computational Modeling of Reaction Barriers

Computational modeling is used to calculate the energy barriers (activation energies) of reaction pathways, which is essential for predicting reaction kinetics and understanding chemical reactivity. nih.govrsc.org Methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are often used in conjunction with potential energy surfaces calculated via quantum chemistry to model reaction barriers over a range of temperatures and pressures. nih.gov

For isopropyl propionate , detailed kinetic modeling has been performed to determine the reaction barriers for its unimolecular decomposition. nih.govresearchgate.net These models have calculated the activation energy for the dominant decomposition pathway and explored the competition between different reaction channels at various temperatures. google.comresearchgate.net This level of detailed computational modeling of reaction barriers has not been reported for This compound . The unique electronic structure of the isopropenyl group would necessitate a separate and dedicated computational study to determine the energy barriers for its characteristic reactions.

Polymerization Science of Isopropenyl Propionate

Homopolymerization Studies

The synthesis of polymers from a single monomer type, known as homopolymerization, presents a foundational area of study for isopropenyl propionate (B1217596). This process is governed by inherent chemical reactivities that dictate the feasibility of forming long, stable polymer chains.

Challenges in Attaining High Molecular Weight Homopolymers

A significant hurdle in the polymerization of isopropenyl esters, including isopropenyl propionate, is the difficulty in achieving high molecular weight homopolymers. This challenge is rooted in the fundamental reactivity of the monomer and the propagating polymer chain. The high reactivity of the growing poly(vinyl ester) radical makes it susceptible to a variety of chain transfer reactions. mdpi.comresearchgate.net These reactions involve the termination of a growing polymer chain and the initiation of a new one, a process that inherently limits the final molecular weight of the polymer. wikipedia.org

Key chain transfer mechanisms that impede high molecular weight polymer formation include:

Chain Transfer to Monomer: The active radical end of a growing polymer chain can abstract an atom from an unreacted monomer molecule. This terminates the existing chain and creates a new radical on the monomer, which then starts a new, shorter chain. mdpi.comwikipedia.org

Chain Transfer to Polymer: This can occur via intermolecular or intramolecular (backbiting) pathways, where the active center is transferred to another polymer chain or to a different position on the same chain, respectively. This leads to the formation of branched polymers rather than long linear chains and can limit the achievable molecular weight. mdpi.comresearchgate.netwikipedia.org

Chain Transfer to Solvent: In solution polymerizations, the choice of solvent is critical, as the propagating radical can abstract an atom from a solvent molecule, again leading to premature termination of the polymer chain. wikipedia.orgresearchgate.net

Due to these prevalent side reactions, conventional free-radical polymerization of vinyl and isopropenyl esters often results in polymers with limited molecular weights and broad molecular weight distributions. mdpi.comresearchgate.net In fact, specific data on the successful homopolymerization of the closely related isopropenyl acetate (B1210297) (iPAc) using standard radical methods is notably absent in the literature, underscoring these inherent difficulties. mdpi.com

Influence of Polymerization Conditions on Polymer Architecture

The final properties and structure of poly(this compound) are highly dependent on the conditions under which polymerization is conducted. Key parameters such as temperature, solvent, and initiator concentration can be manipulated to influence the polymer architecture.

During polymerization, phase separation can occur, which is heavily influenced by the thermodynamic quality of the solvents (porogens) used. mdpi.com The process involves the separation of growing, cross-linked polymer nuclei from the solution. This phase separation is critical in forming specific morphologies, such as porous monoliths. mdpi.com Furthermore, the specific crystalline form (polymorph) of the monomer, which can be controlled by crystallization temperature and solvent conditions, can impact the properties of the resulting polymer. nih.gov

Below is a table summarizing the effects of various polymerization conditions on the final polymer characteristics.

Table 1: Influence of Polymerization Conditions on Polymer Architecture

Parameter Effect on Polymer Architecture Research Finding
Temperature Affects reaction rate, phase separation, and thermal stability. Elevated temperatures (e.g., 75°C vs. 55°C) can accelerate polymerization, leading to the formation of smaller polymer globules and materials with a larger specific surface area and higher thermal resistance. mdpi.com
Solvent (Porogen) Influences phase separation and pore structure in the final polymer. The thermodynamic quality of the solvent system is crucial. A higher proportion of a thermodynamically poor solvent can induce earlier phase separation, resulting in a polymer matrix with larger pores. mdpi.com
Monomer Molar Ratio In multicomponent systems, this ratio dictates the incorporation of functional monomers into the polymer matrix. The ratio of functional monomer to cross-linker in the polymerization mixture directly influences the final composition and properties of the resulting polymer network. mdpi.com

Copolymerization with Vinyl Monomers

Copolymerization, the process of polymerizing two or more different monomers, offers a versatile strategy to tailor the properties of the resulting material. By incorporating this compound with other vinyl monomers, new polymers with customized characteristics can be designed.

Design and Synthesis of Copolymers

The design of copolymers hinges on understanding the relative reactivities of the comonomers, often quantified by monomer reactivity ratios (r1 and r2). iupac.orgescholarship.org These ratios describe the preference of a growing polymer chain ending in one monomer to add either the same monomer or the other comonomer. escholarship.org

In the case of isopropenyl esters, studies involving the copolymerization of isopropenyl acetate (iPAc) with vinyl acetate (VAc) show that the composition of the resulting copolymer closely mirrors that of the initial monomer feed. mdpi.com This suggests that the reactivity of the double bonds in these two vinyl ester monomers is quite similar. Research indicates that the addition of a small amount (e.g., 10%) of iPAc to a VAc polymerization does not significantly impact the control over the polymerization process. mdpi.comresearchgate.net However, increasing the concentration of the isopropenyl ester to 50% can lead to higher polydispersity, indicating a loss of control. mdpi.com

The synthesis of these copolymers is typically carried out via free-radical polymerization, where an initiator like benzoyl peroxide might be used at an elevated temperature (e.g., 70°C). researchgate.net The choice of comonomer is critical for imparting desired properties; for instance, copolymerization with monomers like maleic anhydride (B1165640) or glycidyl (B131873) methacrylate (B99206) can introduce specific functionalities into the polymer backbone. researchgate.netgoogle.com

Characterization of Copolymer Structures and Microstructures

A thorough characterization is essential to confirm the successful synthesis of a copolymer and to understand its detailed structure. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the chemical structure and composition of the copolymer. researchgate.net By integrating the signals corresponding to each monomer unit, the precise monomer incorporation can be calculated. mdpi.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further elucidate the connectivity and sequence distribution (e.g., random, alternating, or blocky) of the monomers along the polymer chain. mdpi.comnih.gov

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the standard method for determining the molecular weight (Mn and Mw) and the polydispersity index (Đ or PDI) of the copolymer. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are used to measure the thermal properties of the copolymer, most notably the glass transition temperature (Tg), which provides insight into the material's physical state and mechanical properties. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) is used to identify the functional groups present in the copolymer, confirming the incorporation of both monomers. researchgate.netnih.gov

Table 2: Techniques for Copolymer Characterization

Technique Information Obtained
NMR Spectroscopy Copolymer composition, monomer sequence distribution, chemical structure. mdpi.comnih.gov
GPC / SEC Number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (Đ). researchgate.net
DSC / DMA Glass transition temperature (Tg), melting temperature (Tm), thermal stability, mechanical properties. researchgate.net
FTIR Spectroscopy Presence of characteristic functional groups from each monomer. nih.gov

Advanced Polymerization Techniques

To overcome the limitations of conventional free-radical polymerization, particularly the lack of control over molecular weight and architecture, advanced techniques known as Reversible-Deactivation Radical Polymerization (RDRP) have been developed. sigmaaldrich.com These methods, including RAFT and ATRP, introduce a "living" character to the polymerization, allowing for the synthesis of well-defined polymers. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile RDRP method compatible with a wide range of monomers, including vinyl esters. nih.gov The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA), or RAFT agent. For vinyl and isopropenyl esters, the choice of CTA is critical. Highly effective agents for monomers like styrene (B11656) or acrylates, such as dithioesters, actually inhibit the polymerization of vinyl esters. mdpi.com Instead, less stabilizing RAFT agents are required. mdpi.com

Table 3: Suitable RAFT Agents for Isopropenyl/Vinyl Ester Polymerization

RAFT Agent Class Specific Type Effectiveness
Xanthates O-alkyl xanthates Provide moderate to good control over molecular weight and dispersity. Control improves as the O-alkyl group becomes more electron-donating (e.g., O-isopropyl > O-ethyl). mdpi.comresearchgate.net
Dithiocarbamates N,N-dialkyl dithiocarbamates Provide good control over molecular weight, but often result in polymers with broader molecular weight distributions. mdpi.com
Dithiocarbamates N-aryl dithiocarbamates Provide effective control over both molecular weight and dispersity. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful RDRP technique that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the propagating polymer chains. sigmaaldrich.com While initial attempts to polymerize structurally similar monomers were sometimes met with challenges due to interactions between the monomer and the copper catalyst, newer ATRP methods have shown success. acs.org For example, aqueous Cu(0)-mediated RDRP has been effectively used to polymerize 2-isopropenyl-2-oxazoline, a related monomer, in a controlled manner. acs.org This suggests that with careful optimization of the initiator, ligand, and reaction medium, ATRP could be a viable method for the controlled polymerization of this compound. acs.orgrsc.org

Anionic Polymerization: Living anionic polymerization represents another pathway to well-defined polymers. Using initiators like diphenylmethylpotassium in a suitable solvent like tetrahydrofuran (B95107) (THF), it has been possible to synthesize very high molecular weight poly(2-isopropenyl-2-oxazoline) with low polydispersity (Đ ≤ 1.17). mdpi.comresearchgate.net This high degree of control demonstrates the potential of anionic methods for producing well-defined homopolymers and block copolymers from isopropenyl-type monomers, provided that stringent reaction conditions are met to avoid impurities that can terminate the living anions. researchgate.net

Free Radical Polymerization Systems

Despite the low conversion rates, the incorporation of IPA into the polymer backbone has been confirmed through Fourier Transform Infrared Spectroscopy (FTIR). The resulting emulsion polymers, however, exhibit high molecular weights (>200,000 g/mol ) and very low polydispersity (around 1.01 to 1.03), which is characteristic of the emulsion polymerization technique itself rather than the reactivity of the individual monomers.

Table 1: Effect of Isopropenyl Acetate (IPA) Content on Monomer Conversion in Emulsion Polymerization with Butyl Acrylate (BA) and Methyl Methacrylate (MMA)
Molar Ratio (BA:MMA:IPA)Overall Monomer Conversion (%)IPA Conversion (%)
50:50:0099.3-
49:49:0298.585.2
48:48:0496.980.1
47:47:0695.275.3

Graft Polymerization Strategies

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using several strategies involving isopropenyl esters. These methods leverage the isopropenyl group to either initiate the growth of new chains from the backbone ("grafting-from") or to be incorporated into a growing chain as part of a macromonomer ("grafting-through").

A notable example of a "grafting-from" strategy involves the initial synthesis of a copolymer, such as poly(styrene-co-isopropenyl acetate) (SIPA), via free radical polymerization. The acetate groups within this copolymer backbone can then be chemically modified to create initiation sites for a different type of polymerization. For instance, the SIPA copolymer has been used as a macroinitiator for the cationic polymerization of isobutylene, resulting in a graft copolymer structure, poly(styrene-co-isopropenyl acetate)-graft-polyisobutylene (SIPA-g-PIB).

The "grafting-through" (or macromonomer) approach involves copolymerizing a standard monomer with a macromonomer—a polymer chain with a polymerizable end group. This method can be applied using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). For example, a polymer can be synthesized to have a terminal group that can be converted into a RAFT agent (a macro-RAFT agent). This macro-RAFT agent can then be used in the polymerization of a vinyl ester, such as vinyl acetate, to create a well

Advanced Applications and Emerging Research Frontiers

Utilization in Precision Organic Synthesis

The structure of isopropenyl propionate (B1217596) allows for its use as a potent propionylating agent. The presence of the double bond adjacent to the ester oxygen facilitates reactions that are often irreversible, a highly desirable characteristic in precision organic synthesis.

Isopropenyl propionate, like other isopropenyl esters, is a suitable acyl donor for stereoselective transformations, particularly in enzyme-catalyzed kinetic resolutions. In a kinetic resolution, a racemic mixture of a chiral molecule (often an alcohol or amine) is reacted with an acylating agent in the presence of an enzyme, typically a lipase. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.

This process allows for the separation of the two enantiomers, yielding one acylated enantiomer and one unreacted enantiomer, both in high enantiomeric excess. While many studies in the literature detail this process with the closely related isopropenyl acetate (B1210297), the principle is directly applicable to this compound for the introduction of a propionyl group. The key to this process is the irreversible nature of the transesterification; the enol leaving group (prop-1-en-2-ol) immediately tautomerizes to the stable and volatile ketone, acetone (B3395972), which drives the reaction forward and prevents the reverse reaction.

Table 1: Key Components in Enzymatic Kinetic Resolution

Component Role Example
Racemic Substrate The mixture of enantiomers to be separated Chiral alcohols, amines
Acyl Donor Provides the acyl group for esterification This compound
Enzyme Biocatalyst that ensures stereoselectivity Lipase (e.g., Candida antarctica Lipase B)

This compound also serves as a reagent in the synthesis of complex, high-value molecules. Its utility as an acylating agent has been noted in the production of steroidal intermediates. In multi-step syntheses, protecting groups are often required to mask reactive functional groups while other parts of a molecule are modified. The propionyl group, installed via this compound, can serve as such a protecting group for hydroxyl functions on a steroid backbone.

For instance, in the synthesis of estetrol (B1671307) intermediates, this compound is listed among the preferred acylating agents. The reaction involves the acylation of a hydroxyl group on the estrone (B1671321) molecule. This step is crucial for modifying the steroid's reactivity in subsequent transformations. While the provided outline mentions boronic acid esters as an example of complex molecular architectures, the surveyed literature does not indicate a direct role for this compound in their synthesis. However, its application in the field of steroid synthesis clearly demonstrates its utility in building complex molecular frameworks.

Role in Sustainable Chemical Processes

The principles of green chemistry—which encourage the design of products and processes that minimize the use and generation of hazardous substances—are central to modern chemical research and industry. This compound and related enol esters align well with these principles.

This compound is considered a "green" acylating agent, presenting a more environmentally benign alternative to traditional reagents like acid chlorides and anhydrides. The key advantages are:

Benign Byproduct: The only byproduct of its acylation reaction is acetone, a relatively non-toxic and common solvent that can often be easily removed and potentially recycled. This contrasts sharply with acyl chlorides, which produce corrosive hydrochloric acid, or anhydrides, which generate a full equivalent of carboxylic acid waste.

Irreversibility: The tautomerization of the enol leaving group to acetone makes the acylation reaction irreversible under mild conditions. This often leads to higher yields and eliminates the need for harsh conditions or complex procedures to drive the reaction to completion.

These characteristics make this compound an attractive reagent for developing more sustainable synthetic methodologies.

A core concept in green chemistry is "atom economy," which measures the efficiency of a reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that generate minimal waste.

The use of this compound in propionylation reactions exemplifies a high atom economy approach. In the ideal reaction of this compound with an alcohol (R-OH) to form a propionate ester (CH₃CH₂COOR), all the atoms from the alcohol and the propionyl group of the this compound are incorporated into the final product. The only other substance formed is acetone.

Reaction: CH₃CH₂COOC(CH₃)=CH₂ + R-OH → CH₃CH₂COOR + CH₃C(=O)CH₃ (this compound + Alcohol → Propionate Ester + Acetone)

Compared to using propionic anhydride (B1165640) ((CH₃CH₂CO)₂O), which would produce a full equivalent of propionic acid as waste, or propionyl chloride (CH₃CH₂COCl), which produces HCl, the this compound route is significantly more efficient in terms of waste minimization.

Table 2: Atom Economy Comparison for Propionylation of Ethanol (R=CH₂CH₃)

Reagent Byproduct Formula Weight of Byproduct Atom Economy
Propionyl Chloride HCl 36.46 g/mol Lower
Propionic Anhydride Propionic Acid 74.08 g/mol Moderate

Theoretical and Computational Chemistry Investigations

While experimental work defines the practical applications of this compound, theoretical and computational studies provide deeper insight into its reactivity and reaction mechanisms. Research in this area allows for the prediction of properties and the optimization of reaction conditions.

A notable study involving this compound utilized Density Functional Theory (DFT) calculations to investigate the reaction mechanism and regioselectivity of its synthesis. Specifically, the ruthenium-catalyzed transvinylation reaction between isopropenyl acetate and propionic acid was examined to understand the factors controlling the formation of the desired this compound product. Such computational approaches are invaluable for elucidating complex catalytic cycles, identifying transition states, and rationalizing experimental observations at a molecular level.

While detailed computational studies focused solely on this compound are not abundant in the surveyed literature, extensive theoretical work has been performed on its structural isomer, isopropyl propionate . These studies, using high-level ab initio methods like CBS-QB3 and RRKM-based master equation models, have detailed the kinetics and mechanisms of its thermal pyrolysis. They reveal that at lower temperatures, the dominant decomposition pathway is a six-centered retro-ene reaction leading to propionic acid and propene. At higher temperatures, bond-breaking (homolytic fission) becomes more competitive. Such detailed computational analyses on a closely related isomer highlight the powerful predictive capabilities of modern theoretical chemistry, which could be applied to further understand the reaction dynamics of this compound.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and reactivity of molecules. DFT methods are based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. This approach allows for the accurate calculation of molecular properties and the exploration of reaction pathways, providing theoretical guidance for chemical synthesis and process optimization.

While specific DFT studies focused exclusively on this compound are not extensively detailed in available literature, the application of these methods to similar esters, such as propionic acid and its derivatives, illustrates the potential insights that can be gained. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the mechanism of molecular complex formation in propionic acid solutions, revealing insights into intermolecular interactions.

For a compound like this compound, DFT could be employed to:

Map Potential Energy Surfaces: To identify transition states, intermediates, and products for reactions such as hydrolysis, polymerization, or thermal decomposition.

Calculate Activation Energies: To predict reaction rates and understand the feasibility of different reaction pathways.

Investigate Catalyst Interactions: To model how a catalyst interacts with the this compound molecule to lower the activation energy of a desired reaction.

Hybrid density functionals, such as the widely used B3LYP, are particularly effective for studying reaction mechanisms and molecular spectroscopy. The integration of DFT with machine learning is also an emerging trend, enhancing computational efficiency and predictive power for reaction outcomes.

Ab Initio Calculations for Electronic Structure Analysis

Ab initio calculations are a class of quantum chemistry methods that derive results directly from theoretical principles without the inclusion of experimental data. These "first-principles" calculations are vital for determining the electronic structure of molecules with high accuracy. While comprehensive ab initio studies specifically targeting this compound are limited, research on its isomer, isopropyl propionate, provides a clear example of the methodology's power.

A detailed investigation into the thermal pyrolysis of isopropyl propionate utilized the high-level ab initio composite method CBS-QB3 to construct a potential energy surface. This level of theory is employed to obtain highly accurate energies for the species involved in the reaction. Such calculations can reveal crucial information about a molecule's electronic properties, including:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

Electronic Energies: Calculating the total energy of the molecule at 0 Kelvin.

Zero-Point Vibrational Energies (ZPE): Corrections to the electronic energy that account for the vibrational motion of the atoms at absolute zero.

Ionization Potentials: The energy required to remove an electron from the molecule.

For this compound, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to analyze its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental to understanding the molecule's reactivity, particularly in reactions involving nucleophilic or electrophilic attack.

Example Data from Ab Initio Calculations on Isopropyl Propionate
ParameterDescriptionSignificance
Optimized GeometriesCalculates the lowest-energy structure, including bond lengths and angles.Provides the foundational structure for all other property calculations.
Electronic Energies at 0 KThe total electronic energy of the molecule in its ground state.Used to determine the relative stability of reactants, products, and transition states.
Zero-Point Energy (ZPE) CorrectionAn energy correction accounting for the molecule's vibrational state at 0 K.Crucial for obtaining accurate reaction and activation energies.
Harmonic WavenumbersCalculates the vibrational frequencies of the molecule's bonds.Allows for the prediction of infrared spectra and the characterization of stationary points on the potential energy surface.

Analytical Methodologies for Reaction Monitoring and Product Characterization

The effective synthesis and application of this compound rely on robust analytical methods to monitor reaction progress in real-time and to characterize the final product's purity and identity. Spectroscopic and chromatographic techniques are the cornerstones of this analytical framework.

Q & A

Q. What are the standard synthetic routes for isopropenyl propionate, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via esterification of propionic acid with isopropenol. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods improve yield .
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Distillation or chromatography ensures purity (>99%), with NMR and GC-MS for validation . Optimization involves Design of Experiments (DoE) to assess variables like molar ratios and solvent choice .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • NMR : 1^1H and 13^13C NMR confirm ester linkage and vinyl group positions (δ 4.8–5.2 ppm for vinyl protons) .
  • IR Spectroscopy : C=O stretch (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peak (m/z 128) and fragmentation patterns verify purity .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C) .
  • Kinetic Studies : Use Arrhenius plots to model degradation rates at controlled temperatures (e.g., 25–100°C) .
  • Gas Chromatography : Monitor byproduct formation over time to identify degradation pathways .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., esterification transition states) using hybrid functionals like B3LYP with exact exchange corrections .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polar/nonpolar environments .
  • Example Parameters : Basis set = 6-31G*, Gibbs free energy calculations for thermodynamic feasibility .

Q. How can conflicting data on this compound’s solubility in polar solvents be resolved?

  • Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (±0.1°C) .
  • Advanced Techniques : Use UV-Vis spectroscopy with calibration curves for quantitative solubility measurement .
  • Statistical Analysis : Apply ANOVA to identify outliers in datasets from multiple labs .

Q. What experimental protocols minimize isomerization during storage or reaction of this compound?

  • Storage Conditions : Use amber vials at –20°C under inert gas (N₂/Ar) to prevent light/oxygen-induced isomerization .
  • Reaction Monitoring : In-situ FTIR tracks vinyl group stability during prolonged heating .
  • Additives : Antioxidants (e.g., BHT) at 0.1–1.0 wt% inhibit radical-mediated isomerization .

Q. How do steric and electronic effects influence this compound’s reactivity in copolymerization studies?

  • Steric Maps : Computational modeling (e.g., Molecular Mechanics) predicts steric hindrance at the vinyl site .
  • Electronic Parameters : Hammett constants (σ) correlate substituent effects on reaction rates .
  • Experimental Validation : Compare copolymerization kinetics with analogs (e.g., methyl acrylate) using 1^1H NMR .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for interpreting kinetic data from this compound reactions?

  • Nonlinear Regression : Fit time-concentration data to pseudo-first/second-order models .
  • Error Propagation : Use Monte Carlo simulations to quantify uncertainty in rate constants .
  • Table : Example kinetic parameters for acid-catalyzed esterification:
Catalystk (s⁻¹)
H₂SO₄0.0240.992
Amberlyst0.0180.985

Q. How should researchers address discrepancies in reported vibrational frequencies for this compound?

  • Reference Standards : Cross-check with high-purity samples and calibrated instruments .
  • DFT Validation : Compare experimental IR peaks with simulated spectra (scaling factor = 0.961) .
  • Collaborative Studies : Publish raw spectral data in supplementary materials for peer validation .

Ethical and Reproducibility Considerations

Q. What documentation is critical for ensuring reproducibility in this compound studies?

  • Full Disclosure : Report catalyst lot numbers, solvent suppliers, and instrument calibration dates .
  • Data Archiving : Share raw NMR/GC files, computational input files, and statistical scripts via repositories .
  • Negative Results : Publish failed experiments (e.g., side reactions) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.